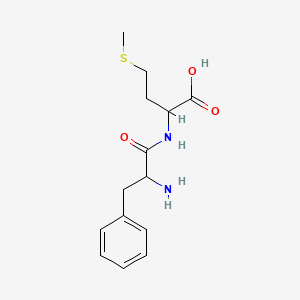
3-Ethyl-3-hydroxy-2,2-dimethylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-3-hydroxy-2,2-dimethylpentanoic acid is an organic compound with the molecular formula C9H18O3. It is a derivative of pentanoic acid, characterized by the presence of an ethyl group, a hydroxyl group, and two methyl groups on the pentanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-hydroxy-2,2-dimethylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of 3-hydroxy-2,2-dimethylpentanoic acid with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3-Hydroxy-2,2-dimethylpentanoic acid.
Reagent: Ethyl halide (e.g., ethyl bromide).
Catalyst: A strong base such as sodium hydride or potassium tert-butoxide.
Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
化学反応の分析
Types of Reactions
3-Ethyl-3-hydroxy-2,2-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a strong base.
Major Products Formed
Oxidation: Formation of 3-ethyl-2,2-dimethylpentanoic acid or 3-ethyl-3-oxo-2,2-dimethylpentanoic acid.
Reduction: Formation of 3-ethyl-3-hydroxy-2,2-dimethylpentanol.
Substitution: Formation of various substituted derivatives depending on the substituent used.
科学的研究の応用
3-Ethyl-3-hydroxy-2,2-dimethylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Ethyl-3-hydroxy-2,2-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Hydroxy-2,2-dimethylpentanoic acid: Lacks the ethyl group, resulting in different reactivity and properties.
2,2-Dimethylpentanoic acid: Lacks both the ethyl and hydroxyl groups, leading to a simpler structure and different chemical behavior.
3-Ethyl-2,2-dimethylpentanoic acid:
Uniqueness
3-Ethyl-3-hydroxy-2,2-dimethylpentanoic acid is unique due to the presence of both an ethyl group and a hydroxyl group on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
分子式 |
C9H18O3 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
3-ethyl-3-hydroxy-2,2-dimethylpentanoic acid |
InChI |
InChI=1S/C9H18O3/c1-5-9(12,6-2)8(3,4)7(10)11/h12H,5-6H2,1-4H3,(H,10,11) |
InChIキー |
MJNQKNSQNGHVIL-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(C(C)(C)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13541884.png)
![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13541886.png)
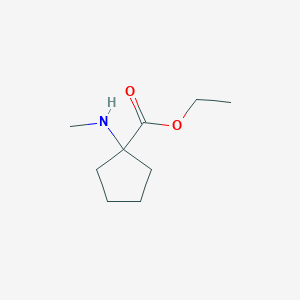
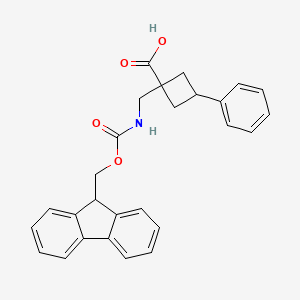
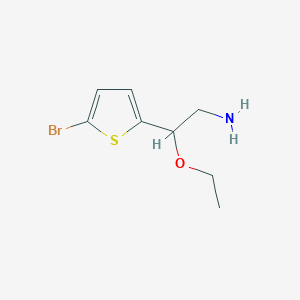
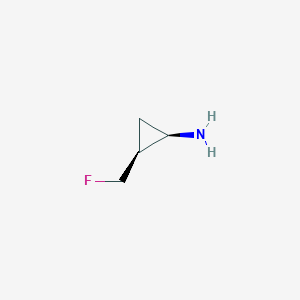
![{5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}boronic acid](/img/structure/B13541916.png)
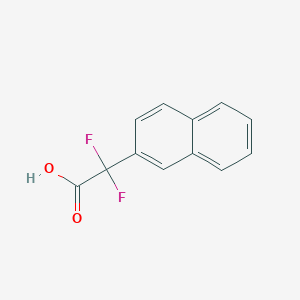
![8,8-Difluorodispiro[3.1.36.14]decan-2-amine](/img/structure/B13541936.png)
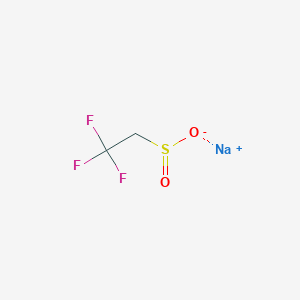
![8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one](/img/structure/B13541948.png)
![1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B13541954.png)
